molecular formula C18H30N2O3 B12597261 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol CAS No. 646520-38-9

4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol

Katalognummer: B12597261
CAS-Nummer: 646520-38-9
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: AWVUTCZFMQJLCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a tert-butylamino group, a morpholinyl group, and two hydroxyl groups. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol typically involves multiple steps. One common method starts with the preparation of the benzene ring, followed by the introduction of the tert-butylamino and morpholinyl groups through nucleophilic substitution reactions. The hydroxyl groups are then introduced via oxidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The tert-butylamino and morpholinyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol involves its interaction with specific molecular targets. The tert-butylamino and morpholinyl groups can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol
  • (2R)-1-(tert-Butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-ol
  • 1-Bromo-4-tert-butylbenzene

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

646520-38-9

Molekularformel

C18H30N2O3

Molekulargewicht

322.4 g/mol

IUPAC-Name

4-[4-(tert-butylamino)-1-morpholin-4-ylbutyl]benzene-1,2-diol

InChI

InChI=1S/C18H30N2O3/c1-18(2,3)19-8-4-5-15(20-9-11-23-12-10-20)14-6-7-16(21)17(22)13-14/h6-7,13,15,19,21-22H,4-5,8-12H2,1-3H3

InChI-Schlüssel

AWVUTCZFMQJLCY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCCCC(C1=CC(=C(C=C1)O)O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.